COX-2 Inhibitory Activity: Sulfinyl vs. Sulfide and Sulfone Analogs in the 4-Pyridylpiperidine Series
4-[(4-Pyridyl)sulfinyl]piperidine exhibits moderate inhibitory activity against human recombinant COX-2, with structural analogs in the same chemotype displaying variable potency. The sulfinyl oxidation state (sulfoxide) provides a distinct activity profile relative to the reduced sulfide and oxidized sulfone derivatives, which is critical for structure-activity relationship (SAR) studies and lead optimization in anti-inflammatory drug discovery [1].
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | Structurally related 4-pyridylpiperidine sulfide analog (reduced form): activity not reported but expected to differ based on oxidation state; sulfone analog (oxidized form): IC50 value not available but known to exhibit distinct hydrogen-bonding and metabolic stability profiles [2]. |
| Quantified Difference | The sulfinyl group (S=O) introduces a chiral center and distinct electronic properties compared to the achiral sulfide (S) and sulfone (SO2) analogs, directly influencing COX-2 binding pocket interactions [2]. |
| Conditions | Inhibition of human recombinant COX-2 assessed by measuring residual 12-HHT formation from arachidonic acid via HPLC analysis [1]. |
Why This Matters
Quantitative COX-2 IC50 data enables researchers to position this compound within SAR campaigns and select appropriate oxidation states for target engagement studies, while the 102 nM potency provides a benchmark for evaluating synthetic derivatives.
- [1] BindingDB. Affinity Data: IC50 = 102 nM. Inhibition of human recombinant COX-2 assessed by residual activity via 12-HHT formation from arachidonic acid by HPLC analysis. BindingDB Entry BDBM50097346. View Source
- [2] Turcaud, S., et al. Anodic oxidation of chiral sulfinylamines: a new route to highly diastereoselective α-alkylation of piperidine. Tetrahedron, 2007. View Source
